REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][C:3](=[N:6][NH:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:2]1.C(O)(=O)C.C([BH3-])#N.[Na+].[OH-].[Na+]>O>[O:1]1[CH2:5][CH2:4][CH:3]([NH:6][NH:7][C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:2]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
17.26 g
|
Type
|
reactant
|
Smiles
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O1CC(CC1)=NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
57.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
5.36 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred at room temperature for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The mixed solution was stirred at room temperature for two hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C
|
Type
|
EXTRACTION
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Details
|
The mixture was extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (5% methanol/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)NNC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |